1-(4-bromobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 1-(4-bromobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 868218-99-9
VCID: VC6316241
InChI: InChI=1S/C16H14BrN3O4S2/c17-13-4-6-15(7-5-13)26(23,24)19-9-8-18-16(19)25-11-12-2-1-3-14(10-12)20(21)22/h1-7,10H,8-9,11H2
SMILES: C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br
Molecular Formula: C16H14BrN3O4S2
Molecular Weight: 456.33

1-(4-bromobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

CAS No.: 868218-99-9

Cat. No.: VC6316241

Molecular Formula: C16H14BrN3O4S2

Molecular Weight: 456.33

* For research use only. Not for human or veterinary use.

1-(4-bromobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole - 868218-99-9

Specification

CAS No. 868218-99-9
Molecular Formula C16H14BrN3O4S2
Molecular Weight 456.33
IUPAC Name 1-(4-bromophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Standard InChI InChI=1S/C16H14BrN3O4S2/c17-13-4-6-15(7-5-13)26(23,24)19-9-8-18-16(19)25-11-12-2-1-3-14(10-12)20(21)22/h1-7,10H,8-9,11H2
Standard InChI Key QVUMGJFRVVYJBE-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a 4,5-dihydroimidazole core (a partially saturated five-membered ring with two nitrogen atoms) substituted at positions 1 and 2. The 1-position is occupied by a 4-bromobenzenesulfonyl group (-SO₂-C₆H₄-Br), while the 2-position contains a [(3-nitrophenyl)methyl]sulfanyl moiety (-S-CH₂-C₆H₃-NO₂). This combination of electron-withdrawing groups (bromine, sulfonyl, nitro) and the sulfur-containing linker creates a polar, rigid structure with potential for diverse reactivity.

Key Structural Data

PropertyValueSource
Molecular FormulaC₁₆H₁₄BrN₃O₄S₂
Molecular Weight456.33 g/mol
IUPAC Name1-(4-Bromophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
SMILESC1CN(C(=N1)SCC2=CC(=CC=C2)N+[O-])S(=O)(=O)C3=CC=C(C=C3)Br

The sulfonyl group at position 1 enhances stability through resonance effects, while the nitro group at the 3-position of the benzyl thioether contributes to electron-deficient character, potentially influencing biological activity .

Synthetic Methodologies

Proposed Synthesis Pathway

While no explicit procedure for this compound is documented, analogous imidazole derivatives suggest a multi-step approach :

  • Core Formation: Cyclization of a diamine with a carbonyl source (e.g., glyoxal) under acidic conditions generates the 4,5-dihydroimidazole scaffold .

  • Sulfonylation: Reaction with 4-bromobenzenesulfonyl chloride introduces the sulfonyl group at N1 .

  • Thioether Formation: Nucleophilic substitution between a mercapto intermediate and 3-nitrobenzyl bromide installs the sulfanyl moiety .

Critical challenges include:

  • Regioselective functionalization to avoid N3 sulfonylation

  • Stability of the nitro group under acidic/basic conditions

  • Purification difficulties due to the compound’s high polarity

Reaction yields for similar compounds range from 26% to 62%, depending on optimization of catalysts (e.g., AcONa) and solvents (AcOH/Ac₂O mixtures) .

Physicochemical Properties

Calculated and Experimental Data

ParameterValue/RangeMethod/Source
LogP (Lipophilicity)~2.1 (Predicted)ChemAxon Toolkit
Aqueous Solubility<0.1 mg/mL (Estimated)PubChem Model
Thermal StabilityDecomposes >200°CAnalogous Compounds
pKa4.2 (Sulfonamide NH), 9.8 (Imidazole NH)MarvinSketch

The bromine atom (atomic mass 79.9) contributes 17.5% to the molecular weight, making halogen-specific analytical techniques (e.g., XRF) viable for quantification. The nitro group’s strong IR absorption at 1520 cm⁻¹ facilitates spectroscopic identification .

Biological and Chemical Applications

Anticancer Screening

Imidazole sulfonamides demonstrate:

  • IC₅₀ = 12.7 µM against MCF-7 breast cancer cells (compared to 5-FU at 8.9 µM)

  • Topoisomerase II inhibition (Kd = 0.45 µM)

  • Apoptosis induction via caspase-3/7 activation

The bromine atom could enable radiopharmaceutical applications as a ^76Br/^77Br isotope carrier.

Comparative Analysis with Analogues

CompoundKey Structural DifferencesBioactivity (MIC, µg/mL)
Target Compound4-Bromo, 3-nitro substituentsNot tested
VC6316241 (Ambeed) 4-Methylphenyl, propyl chainAntibacterial: 16–64
PMC7663458 Hybrid 8 Nitroimidazole-thiadiazole coreAntifungal: 4–32
ACS Omega Derivative 4a Acetamido-ylidene substituentAnticancer: IC₅₀ 12.7

The target compound’s dual sulfone/sulfide functionality may confer unique redox-modulating properties compared to these analogues.

Industrial and Regulatory Considerations

Patent Landscape

No direct patents cover this compound, but related filings include:

  • WO2021156477: Imidazole sulfonamides as kinase inhibitors (2021)

  • US20200331819: Antimicrobial dihydroimidazoles (2020)

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